2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrimidinones . Pyrimidinones are a group of heterocyclic compounds that have been studied for their various biological activities .
Synthesis Analysis
The synthesis of pyrimidinones often involves the condensation of certain precursors. For instance, they can be synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams . Another method involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction .Chemical Reactions Analysis
Pyrimidinones can undergo various chemical reactions. For example, formamidines of a certain type can react with ethyl cyanoacetate, malononitrile, and benzoyl acetonitrile to give derivatives . Additionally, they can react with aromatic aldehydes and furfural in the presence of NaOH .Scientific Research Applications
Reactivity and Derivative Formation
- The compound demonstrates specific reactivity patterns, particularly in forming derivatives of the novel heterocyclic system 12H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline (Roma et al., 1987).
- It also reacts to form 1-alkyl or phenyl-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-2,5(1H)−diones, significant in synthetic chemistry (Braccio et al., 1992).
Structural Analysis
- The crystal structure of related compounds like 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been studied, providing insights into molecular conformations and interactions (Anthal et al., 2014).
Synthesis Applications
- This chemical has been used in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which have potential applications in medicinal chemistry (Selič et al., 1997).
Chemical Reactions
- Studies have explored its behavior in Vilsmeier-Haack formylation reactions, contributing to the knowledge of chemical reaction mechanisms (Horváth et al., 1983).
Formation of Complexes
- Research has been conducted on the formation of complexes between metal ions and similar compounds, which is crucial in understanding molecular interactions and potential applications in materials science (Dixon & Wells, 1986).
Photophysical Properties
- The synthesis and study of pyrimidine-phthalimide derivatives, which involve 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one, contribute to the development of new materials with potential applications in sensing technologies (Yan et al., 2017).
Safety and Hazards
Future Directions
The future directions for the study of “2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. The development of more efficient and sustainable processes for the synthesis of pyrimidinones is also an important area of research .
Mechanism of Action
Target of Action
They are essential components of nucleic acids and have demonstrated various biological activities .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other types of molecular interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological processes, including nucleic acid synthesis and various signaling pathways .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects .
Properties
IUPAC Name |
2-(dimethylamino)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEWNFMUUYKRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.